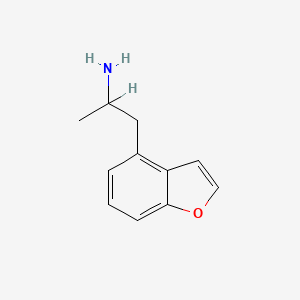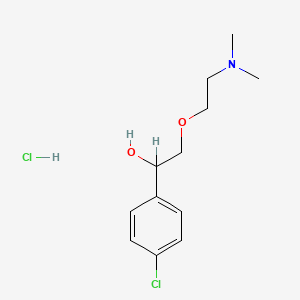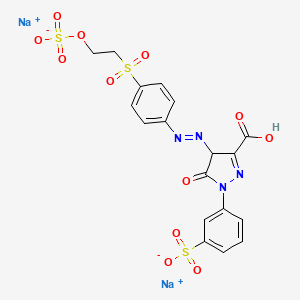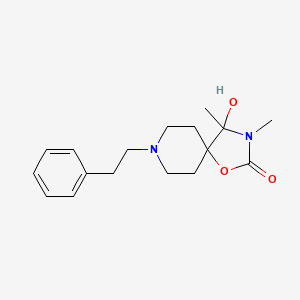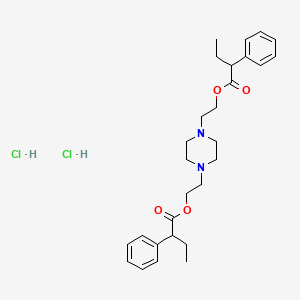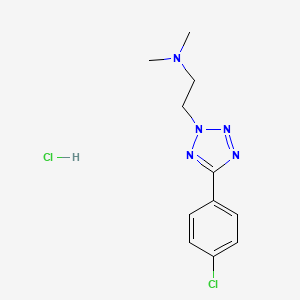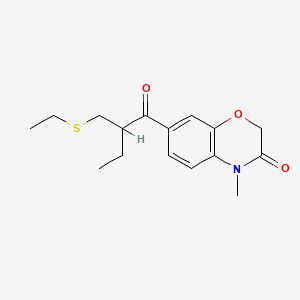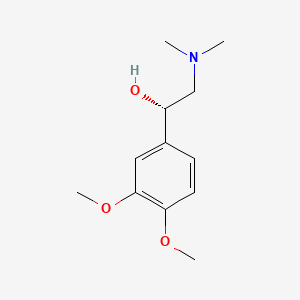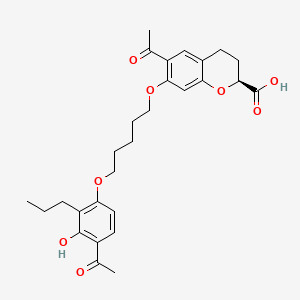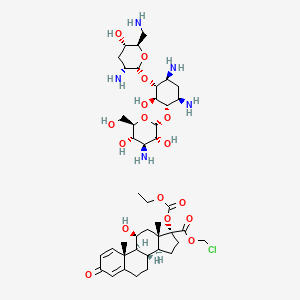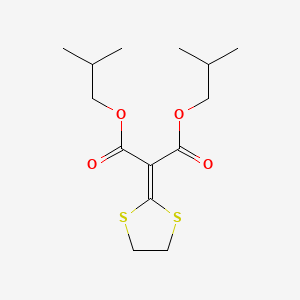
Bis(2-methylpropyl) 1,3-dithiolan-2-ylidenepropanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. It is commonly used as a pesticide and has various applications in agriculture.
Métodos De Preparación
The synthesis of bis(2-methylpropyl) 1,3-dithiolan-2-ylidenepropanedioate involves the reaction of propanedioic acid with 1,3-dithiolane-2-ylidene and 2-methylpropyl groups. The reaction conditions typically include the use of solvents and catalysts to facilitate the esterification process. Industrial production methods may involve large-scale reactors and continuous flow processes to ensure high yield and purity .
Análisis De Reacciones Químicas
Bis(2-methylpropyl) 1,3-dithiolan-2-ylidenepropanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into thiols and other reduced forms.
Substitution: The ester groups can undergo nucleophilic substitution reactions with various nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols.
Aplicaciones Científicas De Investigación
Bis(2-methylpropyl) 1,3-dithiolan-2-ylidenepropanedioate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying esterification and thiolane chemistry.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use as an antifungal or antibacterial agent.
Industry: It is widely used in agriculture as a pesticide to protect crops from fungal infections and pests.
Mecanismo De Acción
The mechanism of action of bis(2-methylpropyl) 1,3-dithiolan-2-ylidenepropanedioate involves its interaction with molecular targets in fungi and pests. The compound inhibits key enzymes and disrupts cellular processes, leading to the death of the target organisms. The specific pathways involved include the inhibition of enzyme activity and interference with cellular respiration .
Comparación Con Compuestos Similares
Bis(2-methylpropyl) 1,3-dithiolan-2-ylidenepropanedioate is unique compared to other similar compounds due to its specific chemical structure and mode of action. Similar compounds include:
- Di-isopropyl 1,3-dithiolane-2-ylidenemalonate
- Malonic acid, 2-(1,3-dithiolan-2-ylidene), diisopropyl ester
- Propanedioic acid, 2-(1,3-dithiolan-2-ylidene)-, 1,3-bis(1-methylethyl) ester These compounds share similar structural features but may differ in their reactivity, biological activity, and applications .
Propiedades
Número CAS |
50780-70-6 |
|---|---|
Fórmula molecular |
C14H22O4S2 |
Peso molecular |
318.5 g/mol |
Nombre IUPAC |
bis(2-methylpropyl) 2-(1,3-dithiolan-2-ylidene)propanedioate |
InChI |
InChI=1S/C14H22O4S2/c1-9(2)7-17-12(15)11(14-19-5-6-20-14)13(16)18-8-10(3)4/h9-10H,5-8H2,1-4H3 |
Clave InChI |
YZYNJFQGYFKBDW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)COC(=O)C(=C1SCCS1)C(=O)OCC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,N-diethyl-2-[[(1R,3R,4S,6R)-4,7,7-trimethyl-3-bicyclo[4.1.0]heptanyl]oxy]ethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B12726998.png)

